rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is a bicyclic compound featuring a bromine atom and a carboxylate group.
Preparation Methods
The synthesis of rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate can be achieved through several routes. One common method involves the chlorocarbonylation of a bicyclo[2.1.0]pentane precursor, followed by bromination . Another approach is the cyclization of cyclobutyl aryl ketones, which can be further functionalized to introduce the bromine atom and carboxylate group . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s three-dimensional structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The bromine atom and carboxylate group play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
rac-methyl (1R,3S,4S)-3-bromobicyclo[2.1.0]pentane-1-carboxylate can be compared with other bicyclic compounds, such as:
rac-(1R,3R,4S)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid: This compound features a methoxy group instead of a bromine atom, resulting in different reactivity and applications.
rac-(1R,3S,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.0]pentane-1-carboxylic acid: This compound has an amino group, which can form additional hydrogen bonds and participate in different chemical reactions.
The uniqueness of rac-methyl (1R,3S,4S)-3-bromobicyclo[21
Properties
CAS No. |
2751997-79-0 |
---|---|
Molecular Formula |
C7H9BrO2 |
Molecular Weight |
205 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.